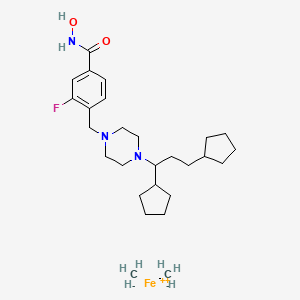

Hdac6-IN-15

Description

BenchChem offers high-quality Hdac6-IN-15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hdac6-IN-15 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H44FFeN3O2 |

|---|---|

Molecular Weight |

517.5 g/mol |

IUPAC Name |

carbanide;4-[[4-(1,3-dicyclopentylpropyl)piperazin-1-yl]methyl]-3-fluoro-N-hydroxybenzamide;iron(2+) |

InChI |

InChI=1S/C25H38FN3O2.2CH3.Fe/c26-23-17-21(25(30)27-31)10-11-22(23)18-28-13-15-29(16-14-28)24(20-7-3-4-8-20)12-9-19-5-1-2-6-19;;;/h10-11,17,19-20,24,31H,1-9,12-16,18H2,(H,27,30);2*1H3;/q;2*-1;+2 |

InChI Key |

VSGFJJSUEWUKQI-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].C1CCC(C1)CCC(C2CCCC2)N3CCN(CC3)CC4=C(C=C(C=C4)C(=O)NO)F.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Selective HDAC6 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of selective Histone Deacetylase 6 (HDAC6) inhibitors, a promising class of therapeutic agents. This document details their molecular interactions, impact on key signaling pathways, and the experimental methodologies used for their characterization. For the purpose of illustration, this guide will use data from two well-characterized selective HDAC6 inhibitors: ACY-1215 (Ricolinostat) and Tubastatin A.

Core Mechanism of Action

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1][2] These substrates are involved in a variety of crucial cellular processes, including microtubule dynamics, cell migration, protein quality control, and stress responses.[1][2]

The core mechanism of action of selective HDAC6 inhibitors is the specific binding to the catalytic domain of the HDAC6 enzyme, thereby blocking its deacetylase activity. This inhibition leads to the hyperacetylation of its key substrates. The two primary and most studied substrates of HDAC6 are α-tubulin and the chaperone protein Heat Shock Protein 90 (HSP90).[2]

-

Hyperacetylation of α-tubulin: Acetylation of α-tubulin on lysine-40 is a key post-translational modification that stabilizes microtubules. By inhibiting HDAC6, these drugs increase the levels of acetylated α-tubulin, which in turn enhances microtubule stability and can affect microtubule-dependent processes like intracellular trafficking and cell motility.

-

Hyperacetylation of HSP90: The inhibition of HDAC6 leads to the hyperacetylation of HSP90, which can impair its chaperone function. This disruption in HSP90 activity can lead to the misfolding and subsequent degradation of its client proteins, many of which are oncogenes.

Selective HDAC6 inhibitors are designed to have a higher affinity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs, which are associated with broader and potentially more toxic effects. This selectivity is a key aspect of their therapeutic potential, aiming for a more targeted impact with a better safety profile.

Quantitative Data: Inhibitor Potency and Selectivity

The potency and selectivity of HDAC6 inhibitors are determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for ACY-1215 and Tubastatin A against HDAC6 and other HDAC isoforms, demonstrating their selectivity.

| Inhibitor | HDAC Isoform | IC50 (nM) | Reference |

| ACY-1215 (Ricolinostat) | HDAC6 | 5 | |

| HDAC1 | 58 | ||

| HDAC2 | 48 | ||

| HDAC3 | 51 | ||

| Tubastatin A | HDAC6 | 15 | |

| HDAC1 | 16,400 | ||

| HDAC8 | 854 |

Experimental Protocols

The characterization of selective HDAC6 inhibitors involves a range of biochemical and cell-based assays to determine their potency, selectivity, target engagement, and functional effects.

In Vitro Enzymatic HDAC Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC6.

-

Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with the recombinant HDAC6 enzyme in the presence of the test inhibitor. Deacetylation by HDAC6 allows a developer reagent to produce a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

-

Protocol Outline:

-

Prepare serial dilutions of the inhibitor (e.g., ACY-1215) in assay buffer.

-

In a 96-well plate, add the purified recombinant HDAC6 enzyme, the fluorogenic HDAC substrate, and the inhibitor dilutions.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Add the developer solution to each well and incubate at room temperature for an additional 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Target Engagement Assays

These assays confirm that the inhibitor binds to HDAC6 within a cellular context.

This is a functional assay that indirectly demonstrates target engagement by measuring the downstream effect of HDAC6 inhibition.

-

Principle: Cells are treated with the HDAC6 inhibitor, leading to the hyperacetylation of its substrate, α-tubulin. The levels of acetylated α-tubulin are then quantified by Western blot analysis.

-

Protocol Outline:

-

Culture cells (e.g., a relevant cancer cell line) and treat with various concentrations of the HDAC6 inhibitor for a specific duration.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative increase in acetylated α-tubulin.

-

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.

-

Principle: The binding of an inhibitor to its target protein generally increases the protein's thermal stability. In CETSA, cell lysates or intact cells are heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.

-

Protocol Outline:

-

Treat cells with the HDAC6 inhibitor or a vehicle control.

-

Harvest the cells, lyse them, and centrifuge to remove insoluble debris.

-

Aliquot the cell lysate and heat the aliquots to a range of temperatures.

-

Centrifuge the heated samples to pellet the aggregated proteins.

-

Analyze the supernatant for the amount of soluble HDAC6 protein by Western blot.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

This is a live-cell assay that measures the binding of an inhibitor to a target protein in real-time.

-

Principle: The assay uses cells expressing HDAC6 fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the HDAC6 active site is added to the cells. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that also binds to the active site will displace the tracer, leading to a decrease in the BRET signal.

-

Protocol Outline:

-

Use cells engineered to express an HDAC6-NanoLuc® fusion protein.

-

Add the fluorescent tracer and varying concentrations of the test inhibitor to the cells.

-

Measure the BRET signal using a specialized plate reader.

-

A decrease in the BRET signal with increasing inhibitor concentration indicates competitive binding to HDAC6.

-

Signaling Pathways and Visualizations

Selective HDAC6 inhibitors modulate several key signaling pathways, primarily through their effects on α-tubulin and HSP90. The following diagrams, generated using the DOT language, illustrate these mechanisms and experimental workflows.

References

Hdac6-IN-15: A Technical Guide to a Selective Ferrocene-Based HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac6-IN-15, also identified as compound II-5 in its primary literature, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Developed as a novel ferrocene-based hydroxamic acid, this small molecule demonstrates significant potential in preclinical cancer research. It exhibits high selectivity for HDAC6 over other HDAC isoforms and has shown anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of Hdac6-IN-15, including its mechanism of action, key biological data, detailed experimental protocols, and relevant signaling pathways.

Core Compound Properties

Hdac6-IN-15 is a synthetic, ferrocene-containing molecule designed to selectively target the catalytic domain of the HDAC6 enzyme. Its unique structure, incorporating a[1]-ferrocenophane cap, contributes to its high potency and selectivity.

Mechanism of Action

The primary mechanism of action for Hdac6-IN-15 is the selective inhibition of the deacetylase activity of HDAC6. HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase with two catalytic domains. It plays a crucial role in various cellular processes by deacetylating non-histone proteins. Key substrates of HDAC6 include α-tubulin and the chaperone protein Hsp90.

By inhibiting HDAC6, Hdac6-IN-15 leads to the hyperacetylation of these substrates. The accumulation of acetylated α-tubulin disrupts microtubule dynamics, which can interfere with cell motility, intracellular transport, and cell division. Hyperacetylation of Hsp90 can impair its chaperone function, leading to the degradation of its client proteins, many of which are critical for cancer cell survival and proliferation. The downstream effects of HDAC6 inhibition by Hdac6-IN-15 include cell cycle arrest and the induction of apoptosis.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of Hdac6-IN-15.

Table 1: In Vitro HDAC Inhibition

| Target | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 38.2 | 1 |

| HDAC1 | >5000 | >131-fold |

| HDAC2 | 2560 | ~67-fold |

| HDAC3 | >5000 | >131-fold |

| HDAC4 | >5000 | >131-fold |

| HDAC5 | >5000 | >131-fold |

| HDAC7 | >5000 | >131-fold |

| HDAC8 | 4890 | ~128-fold |

Data sourced from Yan, J., et al. (2023).[2]

Table 2: Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| 22RV1 | Prostate Cancer | 8.90 |

| MM1.S | Multiple Myeloma | 11.90 |

| MV4-11 | Acute Myeloid Leukemia | 7.83 |

| JEKO-1 | Mantle Cell Lymphoma | 4.80 |

| 4T1 | Breast Cancer | 16.51 |

Data sourced from MedChemExpress product information, referencing Yan, J., et al. (2023).[2][3]

Signaling Pathways and Experimental Workflows

The inhibition of HDAC6 by Hdac6-IN-15 perturbs cellular pathways critical for cancer cell function. The diagrams below, generated using the DOT language, illustrate the core signaling pathway affected by HDAC6 inhibition and a general workflow for evaluating such inhibitors.

Caption: Hdac6-IN-15 inhibits HDAC6, leading to hyperacetylation of α-tubulin and Hsp90, which disrupts microtubule dynamics and client protein stability, ultimately inducing apoptosis.

Caption: General experimental workflow for the synthesis, in vitro evaluation, and data analysis of Hdac6-IN-15.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for Hdac6-IN-15 (Compound II-5) and related molecules.[2]

Synthesis of Hdac6-IN-15 (Compound II-5)

The synthesis of Hdac6-IN-15 is a multi-step process starting from[1]ferrocenophane.

-

Step 1: Synthesis of Intermediate Amine: [1]Ferrocenophane is subjected to reductive amination with piperazine (B1678402) to yield the corresponding amine intermediate.

-

Step 2: Coupling Reaction: The amine intermediate is then reacted with methyl 4-(bromomethyl)benzoate (B8499459) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone). This reaction couples the ferrocenophane-piperazine moiety to the benzoyl group.

-

Step 3: Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like 1,4-dioxane.

-

Step 4: Amide Coupling and Hydroxamic Acid Formation: The carboxylic acid is activated with a coupling agent (e.g., HATU or EDCI/HOBt) and then reacted with O-(trimethylsilyl)hydroxylamine. This is followed by a deprotection step to yield the final hydroxamic acid product, Hdac6-IN-15.

Note: Purification by column chromatography is performed after each key step to ensure the purity of the intermediates and the final product.

In Vitro HDAC Inhibition Assay

This assay determines the concentration of Hdac6-IN-15 required to inhibit 50% of the HDAC enzyme activity.

-

Reagents: Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8), fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (containing a protease like trypsin), assay buffer (e.g., Tris-based buffer with salts), and Hdac6-IN-15.

-

Procedure:

-

Prepare serial dilutions of Hdac6-IN-15 in assay buffer.

-

In a 96-well microplate, add the HDAC enzyme solution to each well.

-

Add the diluted Hdac6-IN-15 or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

-

Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percent inhibition for each concentration of Hdac6-IN-15 relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the anti-proliferative effects of Hdac6-IN-15.

-

Materials: Cancer cell lines (e.g., 4T1, JEKO-1), complete culture medium, 96-well plates, Hdac6-IN-15, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of Hdac6-IN-15 (typically in a logarithmic series) and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the culture medium and add the solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Western Blot Analysis

Western blotting is used to detect changes in the levels of specific proteins, such as acetylated α-tubulin and markers of apoptosis (e.g., cleaved PARP and caspase-3), following treatment with Hdac6-IN-15.

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of Hdac6-IN-15 (e.g., 100-800 nM for α-tubulin acetylation; 5-10 µM for apoptosis) for a set time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-acetyl-α-tubulin, anti-α-tubulin, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the protein of interest to a loading control (e.g., total α-tubulin or β-actin).

-

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis after treatment with Hdac6-IN-15.

-

Materials: Cancer cell line (e.g., 4T1), 6-well plates, Hdac6-IN-15, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, flow cytometer.

-

Procedure:

-

Seed cells in 6-well plates and treat with Hdac6-IN-15 (e.g., 5 and 10 µM) for a specified time (e.g., 18-24 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in the provided 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

-

Conclusion

Hdac6-IN-15 is a valuable tool for preclinical research into the therapeutic potential of selective HDAC6 inhibition. Its high potency, isoform selectivity, and demonstrated anti-cancer activities in vitro provide a strong foundation for further investigation. The detailed protocols provided in this guide offer a framework for researchers to replicate and expand upon the initial findings, facilitating the exploration of Hdac6-IN-15 in various models of cancer and other HDAC6-associated diseases.

References

Hdac6-IN-15: A Technical Guide for Researchers

Introduction

Hdac6-IN-15 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its substrates are mainly non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). Through its enzymatic activity, HDAC6 plays a crucial role in a variety of cellular processes, including cell motility, protein quality control, and signal transduction.

The dysregulation of HDAC6 has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, the development of selective HDAC6 inhibitors like Hdac6-IN-15 represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Hdac6-IN-15, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure and properties of Hdac6-IN-15 are summarized below.

Chemical Structure:

Table 1: Chemical Properties of Hdac6-IN-15

| Property | Value | Reference |

| IUPAC Name | N-hydroxy-4-(((2-(1-(phenylsulfonyl)piperidin-4-yl)ethyl)amino)methyl)benzamide | |

| Molecular Formula | C21H27N3O4S | |

| Molecular Weight | 417.52 g/mol | |

| SMILES | O=C(NC1=CC=C(CNCC(C2CCN(S(=O)(C3=CC=CC=C3)=O)CC2)C)C=C1)NO | |

| IC50 (HDAC6) | 38.2 nM | [1] |

Biological Activity

Hdac6-IN-15 exhibits potent and selective inhibitory activity against HDAC6. This inhibition leads to the hyperacetylation of its primary substrate, α-tubulin, which in turn affects microtubule dynamics and various cellular processes.

In Vitro Anti-proliferative Activity

Hdac6-IN-15 has demonstrated anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cell lines are presented in the table below.

Table 2: Anti-proliferative Activity of Hdac6-IN-15 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 22RV1 | Prostate Cancer | 8.90 | [1] |

| MM1.S | Multiple Myeloma | 11.90 | [1] |

| MV4-11 | Acute Myeloid Leukemia | 7.83 | [1] |

| JEKO-1 | Mantle Cell Lymphoma | 4.80 | [1] |

| 4T1 | Breast Cancer | 16.51 | [1] |

Mechanism of Action and Signaling Pathways

HDAC6 is a key regulator of several important signaling pathways. By inhibiting HDAC6, Hdac6-IN-15 can modulate these pathways, leading to its observed anti-cancer effects. The primary mechanism of action involves the accumulation of acetylated α-tubulin, which disrupts microtubule-dependent processes such as cell migration and mitosis.

HDAC6 is known to be involved in the following signaling pathways:

-

Protein Degradation (Aggresome Pathway): HDAC6 plays a crucial role in the clearance of misfolded proteins by facilitating their transport to the aggresome for degradation. Inhibition of HDAC6 can disrupt this process, leading to the accumulation of toxic protein aggregates and inducing cellular stress.

-

Cell Motility and Invasion: By deacetylating α-tubulin, HDAC6 promotes microtubule dynamics, which is essential for cell motility and invasion. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, stabilizing microtubules and impairing cancer cell migration.

-

NF-κB Signaling: Some studies suggest that HDAC6 can regulate the NF-κB signaling pathway, which is a key player in inflammation and cancer progression.[2]

-

STAT3 Signaling: HDAC6 has been shown to interact with and regulate the activity of STAT3, a transcription factor involved in cell proliferation and survival.[3][4]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and differentiation. HDAC6 has been implicated in the modulation of this pathway.[5]

-

PI3K/AKT Pathway: The PI3K/AKT pathway is another critical signaling route for cell survival and proliferation, and evidence suggests a role for HDAC6 in its regulation.[6][7]

Further research is needed to fully elucidate the specific effects of Hdac6-IN-15 on each of these pathways.

Diagram 1: Simplified Overview of HDAC6-Modulated Signaling Pathways

Caption: Overview of signaling pathways modulated by HDAC6.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Hdac6-IN-15.

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell lines (e.g., 22RV1, MM1.S, MV4-11, JEKO-1, 4T1)

-

Complete cell culture medium

-

Hdac6-IN-15

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Hdac6-IN-15 in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Diagram 2: Experimental Workflow for MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Western Blot for Acetylated α-Tubulin

Western blotting is used to detect the levels of specific proteins in a sample. To assess the pharmacodynamic effect of Hdac6-IN-15, the level of acetylated α-tubulin, a direct substrate of HDAC6, is measured.

Materials:

-

Cancer cell lines

-

Hdac6-IN-15

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with various concentrations of Hdac6-IN-15 for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and a loading control (α-tubulin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to the loading control.

Diagram 3: Western Blot Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis.

Pharmacokinetics

Currently, there is limited publicly available information on the detailed pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of Hdac6-IN-15. However, the development of selective HDAC6 inhibitors with favorable pharmacokinetic profiles is an active area of research.[8][9] Studies on other selective HDAC6 inhibitors can provide insights into the expected properties. Generally, desirable characteristics for a drug candidate include good oral bioavailability, adequate plasma exposure, and a metabolic profile that avoids rapid clearance.

Conclusion

Hdac6-IN-15 is a valuable research tool for investigating the biological roles of HDAC6 and for exploring its therapeutic potential. Its high potency and selectivity make it a suitable probe for dissecting the complex signaling pathways regulated by this unique deacetylase. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the effects of Hdac6-IN-15 in various cellular models. Further studies are warranted to fully characterize its in vivo efficacy and pharmacokinetic profile, which will be crucial for its potential translation into a clinical candidate.

References

- 1. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear HDAC6 inhibits invasion by suppressing NF-κB/MMP2 and is inversely correlated with metastasis of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel role for histone deacetylase 6 in the regulation of the tolerogenic STAT3/IL-10 pathway in APCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine Deacetylation by HDAC6 Regulates the Kinase Activity of AKT in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mitacs.ca [mitacs.ca]

- 9. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Hdac6-IN-15: An In-Depth Technical Profile of a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac6-IN-15, also identified as compound II-5, is a novel, potent, and selective inhibitor of histone deacetylase 6 (HDAC6).[1] As a member of the ferrocene-based hydroxamic acid class of compounds, Hdac6-IN-15 has garnered significant interest within the research community for its potential therapeutic applications in oncology and neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of the target selectivity profile of Hdac6-IN-15, including detailed quantitative data, experimental methodologies, and relevant signaling pathway diagrams to support further investigation and drug development efforts.

Target Selectivity Profile

Hdac6-IN-15 exhibits a remarkable degree of selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of Hdac6-IN-15 has been quantified against a panel of HDAC enzymes, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Quantitative Inhibitory Activity of Hdac6-IN-15 against HDAC Isoforms

| Target | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 38.2 | 1-fold |

| HDAC1 | > 2560 | > 67-fold |

| HDAC2 | > 2560 | > 67-fold |

| HDAC3 | > 2560 | > 67-fold |

| HDAC4 | > 2560 | > 67-fold |

| HDAC5 | > 2560 | > 67-fold |

| HDAC7 | > 2560 | > 67-fold |

| HDAC8 | > 2560 | > 67-fold |

Data sourced from a 2024 review of the primary publication on Hdac6-IN-15 (compound 41/II-5). The review states at least a 67-fold selectivity over HDACs 1-5, 7, and 8. The specific IC50 values for these isoforms were not explicitly provided in the available literature, hence they are presented as greater than the calculated threshold based on the reported selectivity.[2]

Experimental Protocols

The determination of the target selectivity profile of Hdac6-IN-15 involves a series of robust biochemical and cell-based assays. The following sections detail the methodologies typically employed in such studies.

In Vitro HDAC Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Hdac6-IN-15 against a panel of purified recombinant human HDAC isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8) are commercially sourced or purified. A fluorogenic acetylated peptide substrate specific for each HDAC isoform is utilized.

-

Inhibitor Preparation: Hdac6-IN-15 is dissolved in a suitable solvent, typically DMSO, to create a stock solution. A series of dilutions are then prepared to generate a range of concentrations for testing.

-

Assay Procedure:

-

The HDAC enzyme is pre-incubated with varying concentrations of Hdac6-IN-15 in an assay buffer at room temperature for a specified period to allow for inhibitor binding.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined time at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

-

Data Analysis: The fluorescence intensity is measured using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (Western Blot)

Objective: To confirm the selective inhibition of HDAC6 in a cellular context by measuring the acetylation status of its primary cytoplasmic substrate, α-tubulin, in comparison to a nuclear histone substrate.

Methodology:

-

Cell Culture and Treatment: A suitable human cell line (e.g., a cancer cell line) is cultured under standard conditions. The cells are then treated with increasing concentrations of Hdac6-IN-15 for a specified duration.

-

Protein Extraction: Following treatment, cells are harvested and lysed to extract total protein.

-

Western Blotting:

-

Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for acetylated α-tubulin and acetylated histone H3. Antibodies against total α-tubulin and total histone H3 are used as loading controls.

-

The membrane is then incubated with corresponding secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

-

Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of acetylated protein to total protein is calculated to assess the effect of Hdac6-IN-15 on substrate acetylation. A dose-dependent increase in acetylated α-tubulin with a negligible effect on acetylated histone H3 confirms the intracellular selectivity of the inhibitor for HDAC6.[1]

Signaling Pathways and Experimental Workflows

The selective inhibition of HDAC6 by Hdac6-IN-15 has implications for various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a key pathway influenced by HDAC6 and the general workflow for determining inhibitor selectivity.

Caption: HDAC6-IN-15 inhibits HDAC6, leading to increased acetylation of α-tubulin and promoting microtubule stability.

Caption: Workflow for determining the target selectivity profile of Hdac6-IN-15 through in vitro and cellular assays.

Conclusion

Hdac6-IN-15 is a highly selective inhibitor of HDAC6, demonstrating minimal activity against other HDAC isoforms. This impressive selectivity profile, confirmed through rigorous in vitro and cellular assays, underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of Hdac6-IN-15 and its role in modulating cellular processes relevant to human diseases.

References

The Cytoplasmic Virtuoso: An In-depth Technical Guide to the Core Functions of HDAC6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) stands apart from its nuclear counterparts, carving a distinct and critical niche within the cytoplasm. This technical guide delves into the core cytoplasmic functions of HDAC6, moving beyond its historical association with histone modification to illuminate its profound impact on cellular homeostasis, motility, and stress response. Primarily a non-histone deacetylase, HDAC6 wields its enzymatic activity to modulate the function of key cytoplasmic proteins, thereby orchestrating a symphony of cellular processes vital for both normal physiology and the progression of diseases such as cancer and neurodegenerative disorders.[1][2][3] This document provides a comprehensive overview of HDAC6's cytoplasmic roles, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling networks, to empower researchers and drug development professionals in their exploration of this multifaceted enzyme.

Core Cytoplasmic Functions of HDAC6

HDAC6's cytoplasmic influence is primarily exerted through the deacetylation of a select group of non-histone protein substrates. This post-translational modification acts as a molecular switch, altering the activity, stability, and interaction partners of these proteins. The major cytoplasmic functions of HDAC6 can be categorized as follows:

-

Regulation of Microtubule Dynamics and Cell Motility: HDAC6 is the primary deacetylase of α-tubulin, a fundamental component of microtubules.[4][5][6][7][8] By removing the acetyl group from lysine (B10760008) 40 of α-tubulin, HDAC6 promotes microtubule instability, which is essential for dynamic cellular processes such as cell migration and mitosis.[4][6] Overexpression of HDAC6 leads to tubulin hypoacetylation and increased cell motility, a hallmark of cancer metastasis.[2][6]

-

Modulation of Actin Cytoskeleton and Cell Migration: Beyond microtubules, HDAC6 also influences the actin cytoskeleton through its interaction with and deacetylation of cortactin.[9][10] Deacetylation of cortactin enhances its ability to promote actin polymerization, a critical step in the formation of lamellipodia and invadopodia, structures that drive cell movement.[11][12] This function further underscores the central role of HDAC6 in cell migration and invasion.[9][10][12][13]

-

Protein Quality Control and Stress Response: A crucial function of HDAC6 is its involvement in the cellular response to misfolded proteins.[14][15][16][17] HDAC6 possesses a ubiquitin-binding domain that allows it to recognize and bind to polyubiquitinated misfolded proteins.[18][19] It then acts as a scaffold, recruiting these protein aggregates to dynein motors for transport along microtubules to a perinuclear region, forming a structure known as the aggresome.[14][15][16] This sequestration of toxic protein aggregates is a protective mechanism, and the aggresome is ultimately cleared by the autophagy pathway.[4][11][20][21][22]

-

Regulation of Chaperone Activity: HDAC6 deacetylates the molecular chaperone Heat Shock Protein 90 (Hsp90), thereby modulating its chaperone activity.[2][3][17][23] Hsp90 is essential for the stability and function of a wide range of "client" proteins, including many involved in signal transduction and cell cycle control. By regulating Hsp90, HDAC6 indirectly influences numerous signaling pathways.[3][23]

Data Presentation

HDAC6 Substrates and Interacting Proteins

| Substrate/Interactor | Cellular Process | Reference(s) |

| α-Tubulin | Microtubule dynamics, cell motility, cilia disassembly | [4][5][6][7][8][24] |

| Cortactin | Actin polymerization, cell migration, autophagosome-lysosome fusion | [9][10][11][12][25] |

| Hsp90 | Chaperone activity, protein folding and stability, signal transduction | [2][3][17][23] |

| Ubiquitinated Proteins | Protein aggregation, aggresome formation, autophagy | [14][15][16][18][19] |

| Peroxiredoxin | Redox homeostasis | [24][26] |

| p97/VCP | Protein degradation, aggresome processing | [17] |

| Dynein Motor Complex | Intracellular transport, aggresome formation | [14][15][16] |

| HSF1 | Heat shock response | [17][27] |

| STAT3 | Signal transduction, gene expression | [7] |

| Ku70 | DNA damage repair | [28] |

Selective HDAC6 Inhibitors and their Potency

| Inhibitor | IC50 (nM) for HDAC6 | Selectivity Profile | Reference(s) |

| Tubastatin A | 15 | >1000-fold selective over other HDACs (except HDAC8, 57-fold) | [14] |

| ACY-738 | 1.7 | 60- to 1500-fold selective over class I HDACs | [14] |

| Nexturastat A | 5 | >190-fold selective over other HDACs | [14] |

| WT161 | 0.4 | >100-fold selective over other HDACs | [14] |

| HPOB | 56 | >30-fold selective over other HDACs | [14] |

| Compound 44 | 17 | 25-fold vs HDAC1, 200-fold vs HDAC8 | [29] |

| Compound 8k | 24 | 245-fold vs HDAC1 | [20] |

| Compound 8m | 26 | 118-fold vs HDAC1 | [20] |

Experimental Protocols

In Vitro Tubulin Deacetylation Assay

This assay measures the ability of HDAC6 to deacetylate its primary substrate, α-tubulin.

Materials:

-

Purified, acetylated microtubules (can be prepared from taxol-treated cells or purchased commercially)

-

Recombinant human HDAC6

-

Deacetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC inhibitor (e.g., Trichostatin A) as a negative control

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare reaction mixtures containing acetylated microtubules and deacetylation buffer.

-

Add recombinant HDAC6 to the experimental tubes and an equivalent volume of buffer to the control tube. Add an HDAC inhibitor to a separate control tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with anti-acetylated-α-tubulin and anti-α-tubulin antibodies.

-

Detect the signals using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the extent of deacetylation. The ratio of acetylated-α-tubulin to total α-tubulin is calculated.[5][30][31]

Aggresome Formation Assay (Immunofluorescence)

This assay visualizes the formation of aggresomes in response to proteasome inhibition and the role of HDAC6 in this process.

Materials:

-

Cells grown on coverslips (e.g., HEK293, HeLa)

-

Proteasome inhibitor (e.g., MG-132)

-

HDAC6 inhibitor (e.g., Tubastatin A)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibodies: anti-HDAC6, anti-ubiquitin, anti-vimentin

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with a proteasome inhibitor (e.g., 5 µM MG-132) for 16-24 hours to induce aggresome formation. A parallel set of cells can be co-treated with an HDAC6 inhibitor to assess its effect.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

-

Block the cells with blocking solution for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. Aggresomes will appear as bright, perinuclear inclusions that are positive for ubiquitin and HDAC6, and are often encased by a vimentin (B1176767) cage.[1][16][32]

Transwell Cell Migration Assay

This assay quantifies the migratory capacity of cells and the effect of modulating HDAC6 activity.

Materials:

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

Cells of interest

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

HDAC6 inhibitor or siRNA for HDAC6 knockdown

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet solution for staining

-

Microscope

Procedure:

-

Seed cells in the upper chamber of the Transwell insert in serum-free medium. If testing inhibitors, pre-treat the cells accordingly.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours), depending on the cell type.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

The results can be quantified by dissolving the crystal violet stain in a solvent (e.g., 10% acetic acid) and measuring the absorbance at 590 nm.[9][23][33][34]

Signaling Pathways and Workflows

Conclusion

HDAC6 has emerged as a master regulator of cytoplasmic processes, with profound implications for cell biology and disease. Its unique substrate specificity and diverse functions in protein quality control, cytoskeletal dynamics, and cell signaling position it as a compelling therapeutic target. This technical guide provides a foundational understanding of the core cytoplasmic functions of HDAC6, equipping researchers and drug development professionals with the knowledge and tools to further investigate its roles and exploit its therapeutic potential. The continued exploration of HDAC6's cytoplasmic symphony promises to unveil new avenues for the treatment of a wide spectrum of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. 2.6. Transwell migration and invasion assays [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. rupress.org [rupress.org]

- 17. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. abcam.com [abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. embopress.org [embopress.org]

- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. uniprot.org [uniprot.org]

- 25. researchgate.net [researchgate.net]

- 26. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HDAC6 regulates sensitivity to cell death in response to stress and post-stress recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mutant p53 upregulates HDAC6 to resist ER stress and facilitates Ku70 deacetylation, which prevents its degradation and mitigates DNA damage in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]

- 30. Modulation of Histone Deacetylase 6 (HDAC6) Nuclear Import and Tubulin Deacetylase Activity through Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchhub.com [researchhub.com]

- 34. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

Hdac6-IN-15 and Tubulin Deacetylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. Among its numerous substrates, α-tubulin is of particular interest. The acetylation of α-tubulin is a critical post-translational modification that influences microtubule stability and dynamics, thereby impacting intracellular transport, cell motility, and cell division. Dysregulation of HDAC6 activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.

Hdac6-IN-15 is a potent and selective inhibitor of HDAC6. This technical guide provides a comprehensive overview of Hdac6-IN-15, focusing on its mechanism of action, its impact on tubulin deacetylation, and its effects on associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals working in the field of epigenetics and targeted therapies.

Core Mechanism of Action

HDAC6 is a class IIb histone deacetylase that is unique in its structure, possessing two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain.[1] Its primary function in the cytoplasm involves the removal of acetyl groups from non-histone protein substrates, most notably α-tubulin.[2][3] The deacetylation of α-tubulin by HDAC6 leads to less stable microtubules, which is crucial for dynamic cellular processes such as cell migration.

Hdac6-IN-15 exerts its biological effects by selectively binding to the catalytic site of HDAC6, thereby inhibiting its deacetylase activity. This inhibition leads to an accumulation of acetylated α-tubulin (hyperacetylation), resulting in the stabilization of microtubules.[4] This stabilization can, in turn, disrupt processes that rely on dynamic microtubule networks, such as cell division and migration, making it a promising strategy for cancer therapy.

Quantitative Data Presentation

The following tables summarize the key quantitative data for Hdac6-IN-15, providing insights into its potency, selectivity, and cellular activity.

| Parameter | Value | Notes |

| HDAC6 IC50 | 38.2 nM | Potent inhibitory activity against the primary target.[4] |

| LSD1 IC50 | 6 nM | Hdac6-IN-15 also shows potent inhibition of Lysine-specific demethylase 1. |

| HDAC1 Selectivity | >70-fold | Demonstrates high selectivity for HDAC6 over the class I isoform HDAC1. |

| HDAC8 Potency | 2-fold less potent than against HDAC6 | Shows some activity against HDAC8, another class I isoform. |

Table 1: Biochemical Activity of Hdac6-IN-15

| Cell Line | Cancer Type | IC50 Value |

| MM.1S | Multiple Myeloma | 11.90 µM[4] |

| 22RV1 | Prostate Cancer | 8.90 µM[4] |

| MV4-11 | Acute Myeloid Leukemia | 7.83 µM[4] |

| JEKO-1 | Mantle Cell Lymphoma | 4.80 µM[4] |

| 4T1 | Breast Cancer | 16.51 µM[4] |

Table 2: Anti-proliferative Activity of Hdac6-IN-15 in Various Cancer Cell Lines (48h treatment)

| Model | Treatment Dose | Tumor Growth Inhibition (TGI) |

| Erythroleukemia Xenograft (HEL92.1.7) | 25 mg/kg | 76% |

| Erythroleukemia Xenograft (HEL92.1.7) | 50 mg/kg | 91% |

| Multiple Myeloma Xenograft (MM1.s) - Single Agent | 12.5 mg/kg | 23% |

| Multiple Myeloma Xenograft (MM1.s) - Combination with Bortezomib | 12.5 mg/kg | 82% |

| Multiple Myeloma Xenograft (MM1.s) - Combination with Pomalidomide | 12.5 mg/kg | 82% |

Table 3: In Vivo Efficacy of Hdac6-IN-15

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDAC6 in the presence of Hdac6-IN-15 to determine its IC50 value.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Hdac6-IN-15 (or other test inhibitors) dissolved in DMSO

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of Hdac6-IN-15 in HDAC assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a 96-well plate, add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control wells.

-

Add the diluted Hdac6-IN-15 to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the developer solution to each well.

-

Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.[5]

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm, emission at 440-460 nm).[5]

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Tubulin Acetylation

This method is used to assess the effect of Hdac6-IN-15 on the acetylation status of its primary substrate, α-tubulin, in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., MM.1S)

-

Cell culture medium and supplements

-

Hdac6-IN-15 dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Hdac6-IN-15 (e.g., 100, 200, 400, 800 nM) for a specified time (e.g., 24 hours).[4] A vehicle control (DMSO) should be included.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of acetylated α-tubulin normalized to total α-tubulin.

Signaling Pathways and Visualizations

Inhibition of HDAC6 by Hdac6-IN-15 can modulate several key signaling pathways that are critical for cell growth, survival, and proliferation. The following diagrams, created using the DOT language, illustrate these relationships.

Caption: Hdac6-IN-15 inhibits HDAC6, leading to increased tubulin acetylation and microtubule stabilization, which in turn inhibits cell motility.

The PI3K/AKT pathway is a central regulator of cell survival and proliferation. HDAC6 has been shown to interact with and deacetylate AKT, thereby modulating its activity.[6] Inhibition of HDAC6 can lead to an increase in AKT phosphorylation.[7]

Caption: Hdac6-IN-15's inhibition of HDAC6 can lead to increased AKT phosphorylation, promoting cell survival and proliferation.

The ERK (Extracellular signal-regulated kinase) pathway is another critical signaling cascade involved in cell proliferation and differentiation. HDAC6 and ERK1 have been shown to form a positive feed-forward loop, where each can activate the other.[8]

Caption: Hdac6-IN-15 disrupts the positive feedback loop between HDAC6 and ERK1, potentially inhibiting cell proliferation.

The JAK/STAT signaling pathway is crucial for immune responses and cell growth. HDAC6 has been implicated in the modulation of this pathway, particularly through its interaction with STAT3.[9][10]

Caption: Inhibition of HDAC6 by Hdac6-IN-15 may modulate the JAK/STAT pathway, impacting gene transcription and immune responses.

Conclusion

Hdac6-IN-15 is a potent and selective inhibitor of HDAC6 with demonstrated anti-proliferative activity in a range of cancer cell lines and in vivo tumor models. Its primary mechanism of action involves the inhibition of α-tubulin deacetylation, leading to microtubule stabilization and disruption of essential cellular processes. Furthermore, the inhibition of HDAC6 by Hdac6-IN-15 has the potential to modulate key signaling pathways, including the PI3K/AKT, ERK, and JAK/STAT pathways, which are often dysregulated in disease. This in-depth technical guide provides a foundational understanding of Hdac6-IN-15 and serves as a valuable resource for its further investigation and potential therapeutic development.

References

- 1. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC6 regulates human erythroid differentiation through modulation of JAK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Implications of the HDAC6-ERK1 feed-forward loop in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Lysine Deacetylation by HDAC6 Regulates the Kinase Activity of AKT in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols for Hdac6-IN-15 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Hdac6-IN-15, a selective inhibitor of Histone Deacetylase 6 (HDAC6). The following protocols detail the necessary steps to characterize the biochemical potency, cellular activity, and mechanism of action of this compound.

Introduction

Histone Deacetylase 6 (HDAC6) is a class IIb histone deacetylase that is primarily localized in the cytoplasm.[1] Unlike other HDACs that mainly target nuclear histones, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90).[1][2] Through the deacetylation of these substrates, HDAC6 plays a crucial role in various cellular processes, including cell motility, protein quality control, and microtubule dynamics.[3][4] Its dysregulation has been implicated in the pathology of several diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.

The following protocols are designed to provide a robust framework for the in vitro characterization of Hdac6-IN-15, a novel investigational inhibitor of HDAC6.

Signaling Pathway of HDAC6

HDAC6 exerts its biological functions through the deacetylation of key cytoplasmic proteins. A simplified representation of the HDAC6 signaling pathway is illustrated below, highlighting its impact on microtubule dynamics and protein degradation pathways.

Caption: Simplified HDAC6 signaling pathway.

Experimental Protocols

HDAC6 Enzymatic Assay

This assay is designed to determine the direct inhibitory effect of Hdac6-IN-15 on recombinant human HDAC6 enzyme activity. A common method is a fluorometric assay that measures the deacetylation of a synthetic substrate.

Workflow for HDAC6 Enzymatic Assay

Caption: Workflow for the HDAC6 enzymatic assay.

Materials:

-

Recombinant Human HDAC6 Enzyme

-

Fluorogenic HDAC6 Substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer Solution (e.g., Trypsin in buffer with Trichostatin A as a stop reagent)

-

Hdac6-IN-15

-

96-well black microplates

Procedure:

-

Prepare a serial dilution of Hdac6-IN-15 in assay buffer.

-

In a 96-well plate, add recombinant HDAC6 enzyme to each well, with the exception of the no-enzyme control wells.

-

Add the Hdac6-IN-15 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the developer solution. This solution contains trypsin, which digests the deacetylated substrate, releasing the fluorophore. Trichostatin A is included to inhibit any further HDAC activity.

-

Incubate for an additional 15 minutes at 37°C.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of Hdac6-IN-15 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of α-Tubulin Acetylation

This assay assesses the ability of Hdac6-IN-15 to inhibit HDAC6 activity within a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.

Materials:

-

Cancer cell line (e.g., HeLa or a relevant cancer cell line)

-

Cell culture medium and supplements

-

Hdac6-IN-15

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of Hdac6-IN-15 for a specified time (e.g., 24 hours). Include a vehicle control.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Cell Viability Assay (MTT Assay)

This assay evaluates the effect of Hdac6-IN-15 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

Hdac6-IN-15

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well clear microplates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of Hdac6-IN-15 for 72 hours. Include a vehicle control.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Activity of Hdac6-IN-15

| Assay Type | Cell Line / Enzyme | Parameter | Value |

| HDAC6 Enzymatic Assay | Recombinant Human HDAC6 | IC50 | [Insert Value] nM |

| Western Blot Analysis | [Insert Cell Line] | EC50 (α-tubulin acetylation) | [Insert Value] nM |

| Cell Viability Assay | [Insert Cell Line] | GI50 | [Insert Value] µM |

Table 2: Selectivity Profile of Hdac6-IN-15 (Hypothetical Data)

| HDAC Isoform | IC50 (nM) | Selectivity (Fold vs. HDAC6) |

| HDAC1 | >10,000 | >[Calculate Value] |

| HDAC2 | >10,000 | >[Calculate Value] |

| HDAC3 | >10,000 | >[Calculate Value] |

| HDAC6 | [Insert Value from Table 1] | 1 |

| HDAC8 | >10,000 | >[Calculate Value] |

| HDAC10 | [Insert Value] | [Calculate Value] |

Conclusion

The protocols outlined in these application notes provide a standardized approach for the in vitro characterization of Hdac6-IN-15. By following these detailed methodologies, researchers can effectively assess the compound's potency, cellular activity, and selectivity, thereby facilitating its further development as a potential therapeutic agent.

References

Application Notes and Protocols for Hdac6-IN-15 in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hdac6-IN-15 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, which mainly target histone proteins to regulate gene expression, HDAC6 has a unique substrate specificity for non-histone proteins, including α-tubulin, cortactin, and Hsp90.[1][2][3] By deacetylating these proteins, HDAC6 plays a crucial role in various cellular processes such as cell motility, protein quality control, and microtubule dynamics.[4][5] Inhibition of HDAC6 has emerged as a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.

These application notes provide a comprehensive guide for the use of Hdac6-IN-15 in cultured cells, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

Hdac6-IN-15 exerts its effects by specifically binding to the catalytic domain of the HDAC6 enzyme, thereby inhibiting its deacetylase activity. The primary and most well-characterized downstream effect of HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin. Acetylation of α-tubulin on lysine (B10760008) 40 is associated with increased microtubule stability. This alteration in microtubule dynamics can, in turn, affect cellular processes such as cell migration and intracellular transport.

Furthermore, HDAC6 inhibition can impact the chaperone function of Hsp90, leading to the degradation of its client proteins, many of which are oncoproteins. HDAC6 also plays a role in the aggresome pathway, a cellular mechanism for clearing misfolded proteins. By inhibiting HDAC6, Hdac6-IN-15 can disrupt this process, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells.

Data Presentation

The following tables summarize the inhibitory activity and anti-proliferative effects of representative selective HDAC6 inhibitors. Due to limited specific data for a compound explicitly named "Hdac6-IN-15," data for a potent dual LSD1/HDAC6 inhibitor referred to as compound 15 and the well-characterized selective HDAC6 inhibitor ACY-1215 are presented as representative examples.

Table 1: In Vitro Inhibitory Activity

| Compound | Target(s) | IC50 (nM) | Assay Type |

| 15 | LSD1 | 6 | Biochemical Assay |

| HDAC6 | 48 | Biochemical Assay | |

| ACY-1215 | HDAC6 | 5 | Enzymatic Assay |

| HDAC1 | >60 | Enzymatic Assay | |

| HDAC2 | >50 | Enzymatic Assay | |

| HDAC3 | >55 | Enzymatic Assay |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | EC50/IC50 (µM) |

| 15 | Multiple Myeloma | MM.1S | 0.002 (EC50) |

| ACY-1215 | Multiple Myeloma | MM.1S | 0.01 (IC50) |

| Breast Cancer | MDA-MB-231 | 2.5 (IC50) | |

| Lung Cancer | A549 | 5.0 (IC50) | |

| Colon Cancer | HCT116 | 3.2 (IC50) | |

| Ovarian Cancer | SKOV3 | 1.8 (IC50) |

Note: EC50/IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after a defined treatment period.

Mandatory Visualization

Caption: Experimental workflow for evaluating Hdac6-IN-15 in cultured cells.

Caption: Simplified signaling pathway of HDAC6 inhibition by Hdac6-IN-15.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of Hdac6-IN-15 that inhibits cell proliferation by 50% (IC50).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Hdac6-IN-15 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Hdac6-IN-15 in complete culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells.

-

Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blot for α-Tubulin Acetylation

This protocol assesses the target engagement of Hdac6-IN-15 by measuring the acetylation of its primary substrate, α-tubulin.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Hdac6-IN-15 (dissolved in DMSO)

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-HDAC6

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Hdac6-IN-15 for a specified time (e.g., 6 or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative levels of acetylated α-tubulin. A dose-dependent increase in acetylated α-tubulin is expected with increasing concentrations of Hdac6-IN-15.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by Hdac6-IN-15.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Hdac6-IN-15 (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with Hdac6-IN-15 at the desired concentration for a specified time (e.g., 48 hours).

-